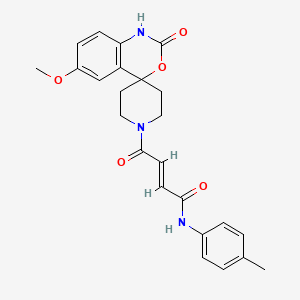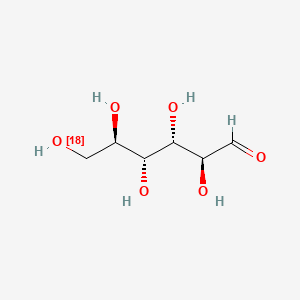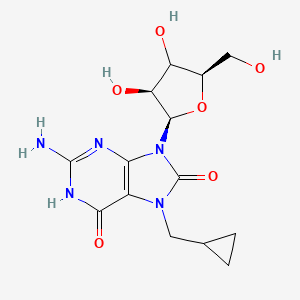
Chitin synthase inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 7 is a compound that targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. Chitin is a crucial component of the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 7 involves the design and synthesis of maleimide compounds. These compounds are synthesized through a series of chemical reactions, including the formation of β-1,4 glycoside bonds . The reaction conditions typically involve the use of solvents like methanol and water, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Chitin synthase inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
Chitin synthase inhibitor 7 has a wide range of scientific research applications:
Mechanism of Action
Chitin synthase inhibitor 7 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of β-1,4 glycosidic linkages in chitin . This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects . The molecular targets include the glycosyltransferase domain of chitin synthase, and the pathways involved are related to chitin biosynthesis and cell wall integrity .
Comparison with Similar Compounds
Chitin synthase inhibitor 7 can be compared with other similar compounds such as:
Polyoxin B: Another chitin synthase inhibitor with a similar mechanism of action but different chemical structure.
Nikkomycin: A compound that also targets chitin synthase but has a different spectrum of activity and potency.
Isavuconazole: An antifungal agent that, while not a direct chitin synthase inhibitor, affects cell wall synthesis in fungi.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against chitin synthase, making it a valuable tool in both research and practical applications .
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methylphenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H25N3O5/c1-16-3-5-17(6-4-16)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(31-2)7-8-20(19)26-23(30)32-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
InChI Key |
DJZJXOZJMUAOBY-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)










![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
